(R)-2-methyl-4-nitrobutan-1-ol

Asymmetric synthesis Chiral building block Enantioselective catalysis

(R)-2-methyl-4-nitrobutan-1-ol (CAS 1022985-41-6) is an optically active nitro alcohol with molecular formula C5H11NO3 and molecular weight 133.15 g/mol. The compound features a four-carbon backbone bearing a primary hydroxyl group, a terminal nitro group, and a chiral methyl substituent at the C2 position with (R)-absolute configuration.

Molecular Formula C5H11NO3
Molecular Weight 133.15 g/mol
CAS No. 1022985-41-6
Cat. No. B1452786
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-2-methyl-4-nitrobutan-1-ol
CAS1022985-41-6
Molecular FormulaC5H11NO3
Molecular Weight133.15 g/mol
Structural Identifiers
SMILESCC(CC[N+](=O)[O-])CO
InChIInChI=1S/C5H11NO3/c1-5(4-7)2-3-6(8)9/h5,7H,2-4H2,1H3/t5-/m1/s1
InChIKeyCZUKMJNCZHVKEK-RXMQYKEDSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(R)-2-Methyl-4-nitrobutan-1-ol (CAS 1022985-41-6): Chiral C5 Nitro Alcohol Procurement Baseline


(R)-2-methyl-4-nitrobutan-1-ol (CAS 1022985-41-6) is an optically active nitro alcohol with molecular formula C5H11NO3 and molecular weight 133.15 g/mol [1]. The compound features a four-carbon backbone bearing a primary hydroxyl group, a terminal nitro group, and a chiral methyl substituent at the C2 position with (R)-absolute configuration [1]. The molecule combines hydrogen bond donor (OH) and acceptor (NO2, OH) functionalities with defined stereochemistry, making it a versatile chiral synthon in asymmetric synthesis [1]. Computed physicochemical properties include XLogP3-AA = 0.5, topological polar surface area = 66.1 Ų, and calculated solubility of 148 g/L in water at 25°C [1]. The compound is commercially available in purities ranging from 95% to ≥98% .

(R)-2-Methyl-4-nitrobutan-1-ol (CAS 1022985-41-6): Why Generic Substitution Fails in Chiral Synthesis


Substituting (R)-2-methyl-4-nitrobutan-1-ol (CAS 1022985-41-6) with racemic 2-methyl-4-nitrobutan-1-ol (CAS 300807-74-3) , the (S)-enantiomer, or achiral 4-nitrobutan-1-ol (CAS 75694-90-5) [1] introduces fundamentally different stereochemical and functional properties. The target compound bears a stereogenic center at C2; use of racemic material inherently yields a 1:1 mixture of (R) and (S) enantiomers, producing diastereomeric intermediates in subsequent transformations and necessitating downstream chiral resolution steps [2]. Achiral analogs such as 4-nitrobutan-1-ol lack the C2 methyl branch, eliminating the chiral handle required for asymmetric induction and altering both reactivity and the physical properties of derived products [1]. The following evidence dimensions establish where quantifiable differentiation matters for selection.

(R)-2-Methyl-4-nitrobutan-1-ol (CAS 1022985-41-6): Comparator-Based Quantitative Evidence for Procurement Decisions


(R)-2-Methyl-4-nitrobutan-1-ol (CAS 1022985-41-6): Enantiomeric Purity Specification vs Racemic Alternative

(R)-2-methyl-4-nitrobutan-1-ol (CAS 1022985-41-6) is a single enantiomer with defined (R)-absolute configuration, whereas the racemic analog (CAS 300807-74-3) comprises a 1:1 mixture of (R)- and (S)-enantiomers . Commercial specifications for the target compound include chiral purity ≥95% enantiomeric excess implied by HPLC/GC batch QC documentation; racemic material inherently exhibits 0% ee and produces 50% undesired stereoisomer in downstream reactions .

Asymmetric synthesis Chiral building block Enantioselective catalysis

(R)-2-Methyl-4-nitrobutan-1-ol (CAS 1022985-41-6): Direct Asymmetric Synthesis Yield vs Racemate Resolution

Chinese patent CN103483201A discloses an asymmetric catalytic method for synthesizing (R)-2-methyl-4-nitrobutan-1-ol using (S)-α,α-diphenylprolinol-derived organocatalysts [1]. The method proceeds via enantioselective Michael addition of nitromethane to an α,β-unsaturated aldehyde intermediate, establishing the C2 stereogenic center during carbon-carbon bond formation [1]. A representative step (synthesis of (S)-proline-N-carboxyanhydride) achieved 95% yield under optimized conditions [1]. In contrast, the racemic route requires post-synthetic resolution—chiral chromatography or diastereomeric crystallization—which inherently discards 50% of material as unwanted enantiomer and adds at least one additional unit operation.

Asymmetric catalysis Organocatalysis Process chemistry

(R)-2-Methyl-4-nitrobutan-1-ol (CAS 1022985-41-6): Physicochemical Differentiation vs Achiral 4-Nitrobutan-1-ol

The C2 methyl substituent in (R)-2-methyl-4-nitrobutan-1-ol (CAS 1022985-41-6) introduces measurable physicochemical differences relative to the achiral analog 4-nitrobutan-1-ol (CAS 75694-90-5) [1][2]. The target compound has molecular weight 133.15 g/mol, XLogP3-AA = 0.5, and calculated aqueous solubility of 148 g/L at 25°C [1]. The achiral analog (C4H9NO3) has molecular weight 119.12 g/mol, with correspondingly lower lipophilicity and different hydrogen bonding capacity [2]. These differences affect extraction efficiency, chromatographic retention, and solvent compatibility in multistep synthesis.

Physicochemical properties Solubility Lipophilicity

(R)-2-Methyl-4-nitrobutan-1-ol (CAS 1022985-41-6): Commercial Purity Tiers and Regulatory Documentation

Commercial suppliers offer (R)-2-methyl-4-nitrobutan-1-ol (CAS 1022985-41-6) at multiple purity specifications with associated documentation . Bidepharm lists standard purity ≥95% with batch QC (NMR, HPLC, GC) available . Leyan offers ≥98% purity for more demanding applications . In contrast, the racemic analog (CAS 300807-74-3) is less commonly stocked with validated batch-specific analytical documentation, and the achiral 4-nitrobutan-1-ol (CAS 75694-90-5) lacks the chiral QC infrastructure required for enantioselective applications .

Quality control Regulatory compliance Procurement specifications

(R)-2-Methyl-4-nitrobutan-1-ol (CAS 1022985-41-6): Evidence-Backed Application Scenarios for Procurement Planning


Enantioselective Synthesis of Chiral γ-Amino Alcohols and Pyrrolidine Derivatives

The (R)-configured stereocenter at C2, established during asymmetric synthesis [1], enables construction of enantiomerically pure γ-amino alcohols and pyrrolidine scaffolds via nitro group reduction and subsequent cyclization. Use of the single (R)-enantiomer avoids the 50% yield loss and additional purification steps inherent to racemic starting material . The calculated XLogP3-AA of 0.5 and TPSA of 66.1 Ų [2] provide baseline parameters for designing extraction and purification protocols.

Organocatalytic Method Development and Chiral Ligand Synthesis

The patent-validated asymmetric catalytic synthesis of (R)-2-methyl-4-nitrobutan-1-ol [1] positions this compound as both a product of organocatalysis and a potential building block for synthesizing chiral ligands. The established (R)-stereochemistry serves as a reference point for developing new enantioselective transformations, with the nitro group providing a UV-active chromophore for reaction monitoring by HPLC.

Intermediate for Enantiopure Pharmaceutical Building Blocks

The combination of a primary hydroxyl group (suitable for esterification, etherification, or oxidation) and a terminal nitro group (reducible to primary amine or transformable via Nef reaction) provides orthogonal functional handles for multistep pharmaceutical synthesis [1]. Procurement of ≥98% purity material supports late-stage intermediate requirements where impurity profiles must be rigorously controlled.

Comparative Reactivity Studies in Chiral Nitro Alcohol Series

The quantifiable differences in molecular weight (Δ14.03 g/mol) and lipophilicity (ΔXLogP3-AA ≈ 0.3–0.5) between (R)-2-methyl-4-nitrobutan-1-ol and achiral 4-nitrobutan-1-ol [1] support systematic structure-reactivity studies. These differences enable researchers to probe the impact of C2 methylation on reduction kinetics, nucleophilic substitution rates, and hydrogen-bonding interactions.

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